NF-κB Pathway Inhibition: GTCpFE vs Aspirin (ASA) – A >10-Fold Potency Gap
GTCpFE inhibits TNFα-induced NF-κB response element (NFκB-RE) luciferase activity and expression of NF-κB target genes (ICAM1, CCL2, TNF) with a calculated IC50 of approximately 20 µM in MCF-7 breast cancer cells. In the same assay system, aspirin (ASA) exhibited no detectable inhibitory activity on NFκB-RE activity or target gene expression even at 200 µM, a concentration 10-fold higher than the IC50 of GTCpFE [1]. This represents a >10-fold potency improvement and a qualitative functional gain, as ASA is effectively inert against the NF-κB pathway in this cellular context [2].
| Evidence Dimension | NF-κB pathway inhibition (NFκB-RE luciferase reporter & target gene expression) |
|---|---|
| Target Compound Data | IC50 ≈ 20 µM (MCF-7 cells, TNFα 10 ng/mL stimulation) |
| Comparator Or Baseline | Aspirin (ASA): no inhibitory activity at concentrations up to 200 µM |
| Quantified Difference | >10-fold IC50 improvement; ASA shows zero inhibition at highest tested concentration |
| Conditions | MCF-7 human breast cancer cells; 2 h GTCpFE/ASA pretreatment followed by TNFα (10 ng/mL) for 2–4 h; dual luciferase reporter assay for NFκB-RE; RT-QPCR for ICAM1, CCL2, TNF; n ≥ 3 independent experiments, mean ± SEM |
Why This Matters
A procurement decision favoring ASA over GTCpFE for NF-κB pathway studies would yield no measurable activity, making GTCpFE the only viable tool compound among simple aspirin derivatives for interrogating NF-κB-dependent phenotypes.
- [1] Kastrati I, Litosh VA, Zhao S, Alvarez M, Thatcher GRJ, Frasor J. Synthesis and Characterization of an Aspirin-fumarate Prodrug that Inhibits NFκB Activity and Breast Cancer Stem Cells. J Vis Exp. 2017 Jan 18;(119):e54798. View Source
- [2] Kastrati I, Litosh VA, Zhao S, Alvarez M, Thatcher GRJ, Frasor J. A novel aspirin prodrug inhibits NFκB activity and breast cancer stem cell properties. BMC Cancer. 2015 Nov 4;15:845. View Source
